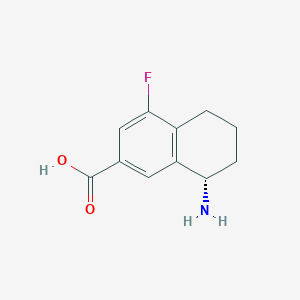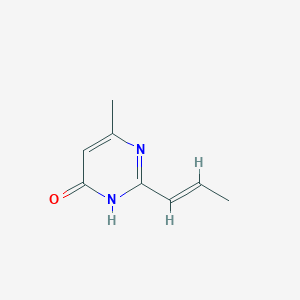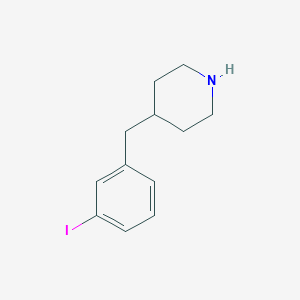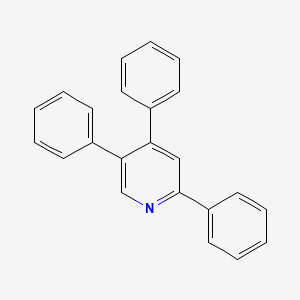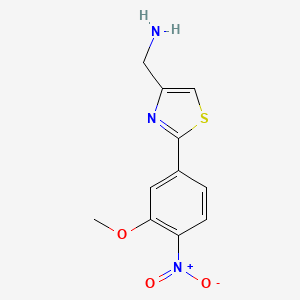
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is an organofluorine compound characterized by the presence of both chlorodifluoromethyl and difluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene typically involves the introduction of fluorinated groups onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluoromethyltrimethylsilane in the presence of a base . Another approach involves the use of difluorocarbene precursors, which react with benzene derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Applications De Recherche Scientifique
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It can be employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: The compound’s unique properties make it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and processes. The compound’s ability to undergo specific chemical reactions allows it to modify biological molecules and influence their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)-4-(difluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
1-(Difluoromethyl)-4-(fluoromethyl)benzene: Contains a fluoromethyl group in place of the chlorodifluoromethyl group.
Uniqueness
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is unique due to the presence of both chlorodifluoromethyl and difluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
2629-65-4 |
|---|---|
Formule moléculaire |
C8H5ClF4 |
Poids moléculaire |
212.57 g/mol |
Nom IUPAC |
1-[chloro(difluoro)methyl]-4-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c9-8(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,7H |
Clé InChI |
SHPRFEOVDFSXAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)F)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



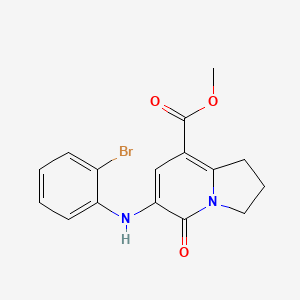

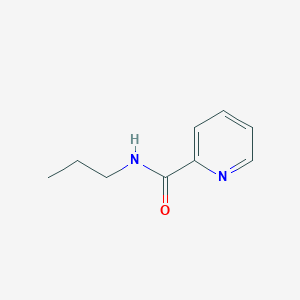
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
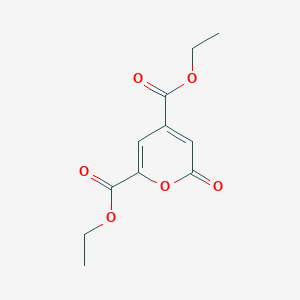
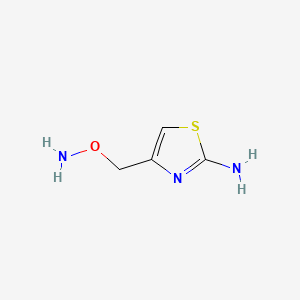
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
